
alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt
Overview
Description
α,β-Methyleneadenosine 5'-triphosphate lithium salt (α,β-MeATP) is a synthetic ATP analog (CAS 104809-20-3) where the oxygen bridging the α- and β-phosphate groups is replaced by a methylene group (-CH₂-), rendering it resistant to hydrolysis by ATPases . This modification enhances its stability in biological systems, making it a potent agonist for P2X purinergic receptors, which are critical in neurotransmission, inflammation, and pain signaling . The lithium salt formulation improves solubility and shelf stability, facilitating its use in biochemical assays and receptor studies .
Preparation Methods
Alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt can be synthesized through chemical synthesis methods. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct placement of the methylene group and to achieve high purity of the final product . Industrial production methods may involve scaling up these chemical synthesis processes while maintaining stringent quality control measures to ensure consistency and purity of the compound .
Chemical Reactions Analysis
Alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt undergoes various types of chemical reactions, including substitution and hydrolysis. As a P2-purinoreceptor agonist, it interacts with purinergic receptors, leading to changes in membrane conductance and calcium currents . Common reagents used in these reactions include ATPases and other enzymes that facilitate the hydrolysis of ATP . The major products formed from these reactions are typically the hydrolyzed forms of the compound, which retain some biological activity .
Scientific Research Applications
Scientific Research Applications
The applications of α,β-MeATP in scientific research are diverse and impactful:
Purinergic Signaling Studies
- Role : It serves as a critical tool for investigating purinergic signaling pathways.
- Significance : Understanding these pathways is essential for elucidating their roles in health and disease.
Pharmacological Characterization
- Use : Researchers utilize α,β-MeATP to study the pharmacological properties of P2X receptors.
- Outcome : Insights gained from these studies contribute to the understanding of receptor function in various disease models.
Neurobiology
- Application : In neurobiological studies, α,β-MeATP is used to analyze its effects on membrane conductance in astrocytes and neurons.
- Findings : It has been shown to increase calcium currents in neurons and modulate synaptic transmission .
Drug Development
- Potential : Due to its unique properties, α,β-MeATP is being explored as a candidate for developing new therapeutic agents targeting purinergic signaling pathways.
- Research Focus : Studies aim to identify potential treatments for conditions such as chronic pain and neurodegenerative diseases.
Case Studies and Research Findings
Several studies have highlighted the applications of α,β-MeATP:
- Study on Astrocytes : Research demonstrated that α,β-MeATP enhances membrane conductance in astrocytes, indicating its role in glial cell signaling .
- Calcium Current Modulation : A study found that α,β-MeATP significantly increased calcium currents in neurons from satellite cells, suggesting its potential impact on neuronal excitability .
- Functional Sensitivity Analysis : Investigations into the functional sensitivities of purinergic agonists revealed that α,β-MeATP could serve as a model compound for understanding receptor dynamics .
Mechanism of Action
The mechanism of action of alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt involves its interaction with P2X purinoceptors. As a selective agonist, it binds to these receptors and induces conformational changes that lead to the opening of ion channels . This results in an influx of calcium ions into the cells, which can trigger various downstream signaling pathways . The molecular targets of this compound include the P2X1 and P2X3 receptor subtypes, which are involved in mediating its effects on cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Hydrolysis Resistance
Key Findings :
- α,β-MeATP and AMP-PNP are non-hydrolyzable due to methylene and imido substitutions, respectively, while ATPγS is partially resistant due to sulfur substitution .
- 2',3'-Dideoxy ATP lacks ribose hydroxyls, making it a chain terminator in DNA synthesis but less stable in aqueous solutions compared to α,β-MeATP .
Key Findings :
- α,β-MeATP selectively activates P2X receptors, unlike AMP-PNP, which broadly mimics ATP without receptor activation .
- ATPγS is used to study enzyme inhibition, while 2',3'-dideoxy ATP terminates viral DNA replication .
Physicochemical and Commercial Properties
Key Findings :
- α,β-MeATP and AMP-PNP are similarly priced, but α,β-MeATP has higher receptor specificity .
- ATPγS and dideoxy ATP are niche products with specialized applications .
Research Implications and Limitations
- α,β-MeATP : Ideal for P2X receptor studies but may exhibit off-target effects at high concentrations .
- AMP-PNP : Useful for crystallography due to stability but lacks biological activity .
- ATPγS: Limited by partial hydrolysis in long-term assays .
- Dideoxy ATP : Critical for antiviral research but toxic to mammalian cells .
Biological Activity
Alpha, beta-Methyleneadenosine 5'-triphosphate lithium salt (α,β-MeATP) is a synthetic analog of adenosine triphosphate (ATP) that has gained attention for its unique biological properties and applications in research. This compound is primarily recognized for its role as a potent agonist of P2 purinoceptors, particularly P2X receptor subtypes, which are involved in various physiological processes such as neurotransmission, muscle contraction, and inflammatory responses. This article explores the biological activity of α,β-MeATP, focusing on its mechanisms of action, pharmacological effects, and research applications.
Chemical Structure and Properties
α,β-MeATP is characterized by the substitution of the bridging oxygen atom between the alpha and beta phosphates with a methylene group. This modification enhances its stability against hydrolysis compared to ATP, making it a valuable tool in experimental settings. The molecular formula is C₁₁H₁₈N₅O₁₂P₃ with a molecular weight of approximately 511.14 g/mol. It is soluble in water at concentrations up to 100 mg/mL.
The primary mechanism of action for α,β-MeATP involves its interaction with P2X purinoceptors. Upon binding to these receptors, which are ligand-gated ion channels, α,β-MeATP induces conformational changes that lead to the opening of ion channels. This process facilitates the influx of ions such as calcium and sodium into the cell, resulting in various cellular responses including:
- Neurotransmission : Activation of P2X receptors in neurons enhances synaptic transmission.
- Muscle Contraction : The compound can influence smooth muscle activity through receptor-mediated mechanisms.
- Inflammatory Responses : By activating immune cells, α,β-MeATP plays a role in modulating inflammation.
Biological Activity and Effects
Research has demonstrated that α,β-MeATP exhibits diverse biological effects depending on the concentration and cell type:
- Neuronal Activation : In studies involving dorsal root ganglion (DRG) neurons, α,β-MeATP was shown to activate small neurons more effectively than larger ones at specific concentrations (50 and 500 μM). This activation leads to increased cytosolic calcium levels and enhanced neuronal excitability .
- Pain Modulation : The compound has been implicated in pain signaling pathways. For instance, its application can induce hypersensitivity in nociceptive pathways, suggesting a potential role in pain management strategies .
- Cardiovascular Effects : Research indicates that α,β-MeATP can influence vascular smooth muscle contractility and endothelial function through purinergic signaling pathways.
Research Applications
α,β-MeATP has a wide range of applications in scientific research:
- Purinergic Signaling Studies : It serves as a critical tool for investigating purinergic signaling pathways involved in various physiological processes.
- Pharmacological Characterization : The compound is used to study the pharmacological properties of P2X receptors and their role in disease models.
- Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting purinergic signaling.
Comparative Analysis with Similar Compounds
To understand the unique properties of α,β-MeATP better, it is useful to compare it with other related compounds:
Compound Name | Key Features |
---|---|
Adenosine Triphosphate (ATP) | Natural nucleotide; primary energy currency; less stable than analogs. |
Alpha,beta-Methyleneadenosine 5'-triphosphate sodium salt | Sodium salt form; similar biological activity but different solubility characteristics. |
Adenosine 5'-triphosphate-γ-thio (ATP-γ-S) | Thioether analog; used in studies requiring stable phosphate transfer. |
The methylene modification in α,β-MeATP provides enhanced stability and resistance to hydrolysis by ATPases compared to ATP itself.
Case Studies
-
Purinergic Signaling Between Neurons and Glial Cells :
A study investigated how ganglionic purinergic signaling initiated by α,β-MeATP modulates neuronal activity. The results indicated that this compound significantly affects neuronal excitability and glial cell interactions within the dorsal root ganglion . -
Pain Sensitivity Modulation :
Another case study explored the effects of α,β-MeATP on pain sensitivity in animal models. The findings showed that repeated administration led to mechanical hypersensitivity without altering thermal sensitivity, highlighting its potential role in chronic pain conditions .
Q & A
Basic Research Questions
Q. What is the mechanistic basis for the selective activation of P2X receptor subtypes by α,β-Methyleneadenosine 5'-triphosphate lithium salt?
This compound acts as a phosphonate analog of ATP, conferring resistance to enzymatic hydrolysis while retaining receptor-binding affinity. It shows high selectivity for P2X1 and P2X3 receptors (>100-fold selectivity over P2X2,4-7 subtypes) due to structural differences in receptor-binding pockets. Methodologically, receptor specificity can be confirmed using isolated tissue preparations (e.g., rat vagus nerve) with selective antagonists (e.g., A-317491 for P2X3) to block depolarization responses .
Q. How should researchers design experiments to validate P2X receptor activation in vitro?
Use electrophysiological recordings (e.g., voltage-clamp) or calcium imaging in transfected cell lines (HEK293 expressing P2X subtypes). Include control experiments with non-hydrolyzable ATP analogs (e.g., ATPγS) to distinguish hydrolysis-dependent effects. Antagonist co-treatment (e.g., 10 μM TNP-ATP for P2X1/3) ensures specificity .
Q. What are optimal storage and handling protocols for this compound to maintain stability?
Store lyophilized powder at -20°C in anhydrous conditions. For working solutions, use neutral buffers (pH 7.0–7.4) with chelating agents (e.g., EDTA) to prevent lithium salt precipitation. Avoid repeated freeze-thaw cycles; aliquot solutions for single-use applications .
Advanced Research Questions
Q. How can researchers resolve contradictory data on off-target receptor activation?
Discrepancies may arise from concentration-dependent effects or tissue-specific receptor isoforms. Perform dose-response curves (0.1–100 μM) to establish EC50 values across models. Combine pharmacological profiling (e.g., P2X7 inhibitors like AZ10606120) with genetic knockdown (siRNA) to isolate contributions of specific subtypes .
Q. What methodologies enable tracking of α,β-MethyleneATP lithium salt in cellular uptake studies?
Use isotopically labeled variants (e.g., 13C10/15N5-labeled ATP analogs) paired with LC-MS/MS for quantitative tracing. Validate intracellular uptake via fluorescence tagging (e.g., BODIPY-conjugated analogs) in live-cell imaging, ensuring controls for non-specific binding .
Q. How does this compound compare to other non-hydrolyzable ATP analogs (e.g., ATPγS or β,γ-imido-ATP) in receptor-binding assays?
Conduct competitive binding assays using radiolabeled ATP (e.g., [γ-32P]ATP) in membrane preparations. α,β-MethyleneATP exhibits higher P2X1/3 selectivity, while β,γ-imido-ATP may favor P2Y receptors. Compare dissociation constants (Kd) via Scatchard analysis .
Q. What strategies mitigate lithium ion interference in electrophysiological studies?
Lithium ions can alter ion channel gating. Substitute lithium salts with sodium/potassium counterions in buffer systems where feasible. Alternatively, use chelators (e.g., crown ethers) to sequester lithium ions without affecting receptor function .
Q. Methodological Notes
- Data Interpretation : Cross-validate receptor activation data with orthogonal methods (e.g., qPCR for receptor expression levels).
- Contradiction Management : Predefine exclusion criteria for non-responder models (e.g., tissue with endogenous P2X7 overexpression).
- Advanced Analytics : Combine patch-clamp electrophysiology with single-cell RNA sequencing to correlate functional responses with receptor isoform profiles.
Properties
IUPAC Name |
lithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O12P3.Li/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);/q;+1/p-1/t5-,7-,8-,11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHVREPTGDOYIC-YCSZXMBFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)[O-])O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=O)(O)[O-])O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17LiN5O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635741 | |
Record name | alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-20-3 | |
Record name | alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,β-Methyleneadenosine 5'-triphosphate lithium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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